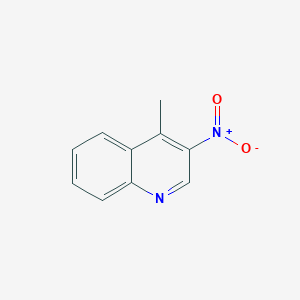

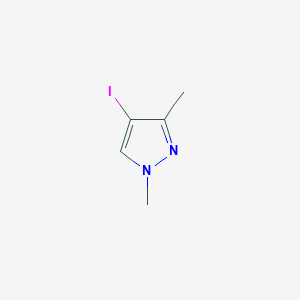

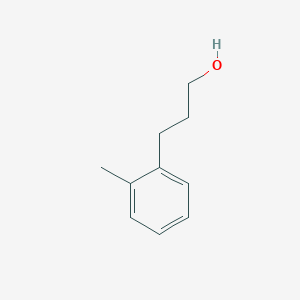

![molecular formula C11H9NO3 B1314006 2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid CAS No. 67503-08-6](/img/structure/B1314006.png)

2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a complex organic molecule that likely belongs to the class of spirocyclic compounds . Spirocyclic compounds are inherently highly 3-dimensional structures, which can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .

Synthesis Analysis

While specific synthesis methods for “2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid” were not found, there are general methods for synthesizing spirocyclic oxindoles . For instance, Schiff’s bases of 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile were synthesized using different aromatic aldehydes .

Aplicaciones Científicas De Investigación

- Application Summary : Spirocyclic oxindoles have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . They interact with a wide range of receptors and this activity has resulted in significant interest in developing efficient methods to prepare spiro compounds .

- Methods of Application : An efficient, scalable synthesis approach towards the spirocyclic oxindole analogue 1’- ( tert -butoxycarbonyl)-2-oxospiro [indoline-3,4’-piperidine]-5-carboxylic acid is described. The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate and demethylation of the resulting spirocyclic oxindole .

- Results or Outcomes : The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .

- Application Summary : The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .

- Methods of Application : The review analyses the development of new stereoselective approaches to spirocyclic oxindoles .

- Results or Outcomes : The review highlights the importance of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .

Scientific Field: Medicinal Chemistry

Scientific Field: Organic Chemistry

- Application Summary : The compound has been used in the asymmetric synthesis of highly substituted chiral 2-Oxospiro- [indole-3,4′- (1′,4′-dihydropyridine)] derivatives .

- Methods of Application : The synthesis involves the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst .

- Results or Outcomes : The final adducts were reached with promising results of enantioselectivity for the first time .

- Application Summary : Spirocyclopropane annelated to six- and five-member rings have been synthesized and applied in recent decades .

- Methods of Application : Various methods for the synthesis of these compounds have been reported, including photochemical reactions and Corey–Chaykovsky reactions .

- Results or Outcomes : These compounds have demonstrated antifungal, antibacterial, antiviral and some enzyme inhibition activities .

Scientific Field: Asymmetric Synthesis

Scientific Field: Organic Chemistry

- Application Summary : The compound has been used in the asymmetric synthesis of highly functionalized chiral 2-Oxospiro- [indole-3,4′- (1′,4′-dihydropyridine)] derivatives .

- Methods of Application : The synthesis involves the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst .

- Results or Outcomes : The final adducts were reached with promising results of enantioselectivity for the first time .

- Application Summary : Spirocyclopropane annelated to six- and five-member rings have been synthesized and applied in recent decades .

- Methods of Application : Various methods for the synthesis of these compounds have been reported, including photochemical reactions and Corey–Chaykovsky reactions .

- Results or Outcomes : These compounds have demonstrated antifungal, antibacterial, antiviral and some enzyme inhibition activities .

Scientific Field: Asymmetric Synthesis

Scientific Field: Organic Chemistry

Propiedades

IUPAC Name |

2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBMGVVIMKVWJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C12C3=CC=CC=C3NC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid | |

CAS RN |

67503-08-6 |

Source

|

| Record name | 2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

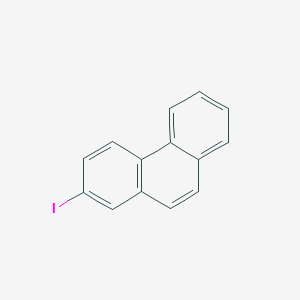

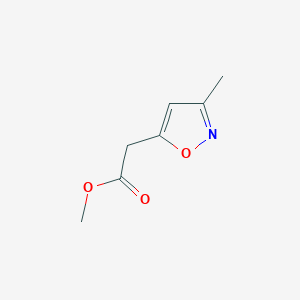

![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)